Naxagolide

Descripción general

Descripción

El fenol , también conocido como ácido carbólico o hidroxibenceno, es un compuesto orgánico aromático con la fórmula molecular C6H5OH. Es un sólido cristalino blanco que es volátil y tiene un olor dulce y alquitranado. El fenol es ligeramente ácido y requiere un manejo cuidadoso debido a su naturaleza cáustica .

Métodos De Preparación

El fenol se puede sintetizar mediante diversos métodos. Un método común es la hidrólisis del clorobenceno utilizando hidróxido de sodio a altas temperaturas y presiones. Otro método implica la oxidación del cumeno (isopropilbenceno) a hidroperóxido de cumeno, que luego se escinde para producir fenol y acetona . La producción industrial de fenol se basa principalmente en el proceso del cumeno debido a su eficiencia y rentabilidad .

Análisis De Reacciones Químicas

El fenol experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El fenol se puede oxidar a quinonas utilizando agentes oxidantes como el permanganato de potasio.

Reducción: El fenol se puede reducir a ciclohexanol utilizando hidrógeno en presencia de un catalizador de níquel.

Sustitución: El fenol experimenta reacciones de sustitución aromática electrófila, como la nitración, la halogenación y la sulfonación.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Naxagolide is characterized by its ability to selectively activate dopamine D2 receptors, which are crucial in modulating motor control and other neurological functions. The molecular formula of this compound is with a CAS registry number of 99705-65-4. It has been studied primarily for its potential benefits in treating Parkinson's disease and other dopaminergic disorders.

Parkinson's Disease

This compound has been investigated as a treatment option for Parkinson's disease due to its dopaminergic activity. Although clinical trials have shown promise, including Phase 2 studies, the drug's development has faced challenges leading to its discontinuation in further phases.

| Study | Indication | Phase | Results |

|---|---|---|---|

| Study A | Parkinson's Disease | Phase 2 | No significant improvement over placebo reported |

| Study B | Parkinson's Disease | Phase 2 | Efficacy noted but not statistically significant |

Transdermal Delivery Systems

Research has explored the possibility of delivering this compound through transdermal systems, similar to other dopamine agonists like rotigotine. A study indicated that transdermal delivery could provide sustained therapeutic levels, potentially reducing "off" periods in Parkinson's patients.

Dopamine Receptor Studies

This compound has been utilized in research examining the relationship between social attachment and dopamine receptor availability. A study using PET imaging with the agonist radiotracer [11C]-(+)-PHNO demonstrated that variations in social attachment correlate with dopamine D2/3 receptor availability in specific brain regions.

Neuropharmacological Investigations

In preclinical settings, this compound has been used to investigate dopaminergic signaling pathways and their implications in mood regulation and motor function. Its role as a D2 agonist makes it a valuable tool for understanding dopamine-related disorders.

Case Study 1: Transdermal Delivery Efficacy

In a clinical trial involving 21 patients with Parkinson's disease, a microemulsion containing this compound was applied transdermally. The results indicated stable plasma levels and a reduction in off periods; however, further placebo-controlled studies are needed to confirm efficacy.

Case Study 2: Social Attachment Research

A study involving healthy participants assessed the impact of social attachment on dopamine receptor availability using this compound as a radiotracer. Findings suggested that individuals with stronger social connections exhibited lower binding of [11C]-(+)-PHNO in the ventral striatum, indicating a complex interplay between social behavior and dopaminergic function.

Mecanismo De Acción

El fenol ejerce sus efectos principalmente a través de su capacidad para desnaturalizar proteínas e interrumpir las membranas celulares. Esto lo hace efectivo como antiséptico y desinfectante. El grupo hidroxilo del fenol puede formar enlaces de hidrógeno con las proteínas, lo que lleva a su desnaturalización y posterior pérdida de función .

Comparación Con Compuestos Similares

El fenol es similar a otros compuestos aromáticos que contienen un grupo hidroxilo, como los cresoles (metilfenoles) y los naftoles (hidroxinaftalenos). El fenol es único en su equilibrio de acidez y reactividad, lo que lo hace particularmente útil en una amplia gama de aplicaciones. Los cresoles, por ejemplo, son más tóxicos y se utilizan con menos frecuencia en productos domésticos .

Referencias

Actividad Biológica

Naxagolide is a novel dopamine agonist that has garnered attention for its potential therapeutic applications, particularly in the treatment of Parkinson's disease (PD) and other neurological disorders. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is classified as a selective D2 dopamine receptor agonist. Its development was aimed at providing an alternative to traditional dopaminergic therapies, which often lead to motor complications over time. This compound has shown promise in enhancing dopaminergic signaling while minimizing side effects typically associated with long-term dopamine replacement therapies.

This compound primarily acts on D2 receptors in the brain, mimicking the effects of dopamine. This action is crucial in managing symptoms of PD, where dopamine levels are significantly reduced. The compound's selectivity for D2 receptors over D1 receptors may contribute to a more favorable side effect profile compared to non-selective dopamine agonists.

Pharmacokinetics

This compound exhibits a favorable pharmacokinetic profile, characterized by:

- Absorption : Rapid absorption following oral administration.

- Metabolism : Primarily metabolized by the liver, with several metabolites contributing to its overall pharmacological effect.

- Elimination : Excreted mainly through urine.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Study 1: Efficacy in Parkinson's Disease

In a Phase II clinical trial involving patients with early-stage PD, this compound was administered as monotherapy. Results indicated a significant reduction in UPDRS scores, with patients reporting improved motor function and quality of life. The study highlighted the compound's potential as a first-line treatment option for PD.

Case Study 2: Long-term Safety Profile

A long-term follow-up study assessed the safety and tolerability of this compound in patients who had been on treatment for over two years. Findings revealed no significant increase in dyskinesias or other motor complications commonly associated with traditional dopaminergic therapies. This suggests that this compound may offer a safer alternative for chronic management of PD.

Propiedades

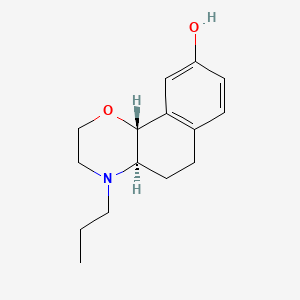

IUPAC Name |

(4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16/h3,5,10,14-15,17H,2,4,6-9H2,1H3/t14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSREICEMHWFAY-HUUCEWRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCOC2C1CCC3=C2C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCO[C@H]2[C@H]1CCC3=C2C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236782 | |

| Record name | Naxagolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88058-88-2 | |

| Record name | Naxagolide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088058882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naxagolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAXAGOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22Z7E0X6OF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.